Evidence Item 1: Unique (5E)-Ylidene and 2H-1,2-Oxazole Tautomer Identity
Authoritative chemical databases confirm that (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole possesses a confirmed (5E) stereochemical configuration and a 2H-1,2-oxazole tautomeric ring, as specified by its systematic IUPAC name and deposited identifiers . In contrast, the closest registered analogs—5-(1H-imidazol-4-yl)isoxazole and 5-(1H-imidazol-4-yl)oxazole—are characterized as standard 1H-imidazol-4-yl linked heterocycles with a simple C-C single bond and distinct ring systems (isoxazole vs. oxazole) [1]. This structural distinction is absolute and binary, representing a fundamental difference in molecular identity rather than a continuous property. Any direct experimental comparison of biological or physical properties is precluded by the absence of published quantitative data for the target compound.
| Evidence Dimension | Molecular Tautomer & Stereochemistry Identity |
|---|---|
| Target Compound Data | Contains (5E)-imidazol-4-ylidene configuration and 2H-1,2-oxazole ring (C6H5N3O, MW 135.12 g/mol) |
| Comparator Or Baseline | 5-(1H-imidazol-4-yl)isoxazole: standard 1H-imidazole-4-yl linked isoxazole (CAS 1571145-61-3 alternate naming) . 5-(1H-imidazol-4-yl)oxazole: standard 1H-imidazole-4-yl linked oxazole (PubChem CID 86711347) [1]. |
| Quantified Difference | N/A (Qualitative, binary structural difference) |
| Conditions | Chemical identity verification via CAS registry and authoritative database (PubChem, ChemSrc) cross-referencing |
Why This Matters
This binary structural identity certifies that the compound is not a generic imidazolyl-azole analog but a specific geometric/tautomeric isomer, which is critical when sourcing for structure-specific applications such as novel ligand synthesis or patent-exact composition of matter.
- [1] PubChem. 5-(1H-imidazol-4-yl)oxazole. PubChem CID 86711347. View Source
